3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13780826
Molecular Formula: C14H20BFO2
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BFO2 |
|---|---|
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | 2-(3-fluoro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BFO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
| Standard InChI Key | MVVDUZVMPNPTCP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with a fluorine atom at the 3-position and methyl groups at the 2- and 4-positions. The boronic acid moiety is protected as a pinacol ester, enhancing stability and solubility in organic solvents. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀BFO₂ | |
| Molecular Weight | 250.12 g/mol | |
| IUPAC Name | 2-(3-fluoro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)C | |
| InChI Key | MVVDUZVMPNPTCP-UHFFFAOYSA-N |
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) mitigates hydrolysis, making the compound suitable for storage and handling under ambient conditions.
Physicochemical Characteristics
While specific data for the target compound remain unpublished, analogous boronic esters exhibit melting points between 61–64°C and densities of ~1.04 g/cm³ . The fluorine atom inductively withdraws electron density, while methyl groups donate electrons, creating a unique electronic environment that influences reactivity.
Synthesis and Preparation
General Synthesis Protocol
The synthesis involves reacting 3-fluoro-2,4-dimethylphenylboronic acid with pinacol in diethyl ether. The mixture is stirred at room temperature for 12–24 hours, followed by purification via flash column chromatography to yield the ester.
Reaction Scheme:
where .
Optimization and Yield
Key parameters include:
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Solvent Selection: Diethyl ether minimizes side reactions.
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Stoichiometry: A 1:1 molar ratio of boronic acid to pinacol ensures complete conversion.
-
Purification: Silica gel chromatography achieves >95% purity.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed couplings with aryl halides. The mechanism proceeds through three stages:
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Oxidative Addition: Pd⁰ inserts into the carbon-halogen bond of the aryl halide.
-
Transmetallation: The boronic ester transfers the aryl group to Pd.
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Reductive Elimination: Pd releases the biaryl product, regenerating the catalyst.
Example Reaction:
Comparative Reactivity with Structural Analogs
The 3-fluoro-2,4-dimethyl substitution in the target compound balances steric and electronic effects, enabling efficient coupling even with bulky substrates.
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